molecular formula C25H20BrF3N2 B10915095 4-bromo-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

4-bromo-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole

Cat. No.: B10915095
M. Wt: 485.3 g/mol
InChI Key: JURACFQNTFRXBN-UHFFFAOYSA-N
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Description

4-bromo-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole is a complex organic compound that features a pyrazole core substituted with bromine, methylphenyl, and trifluoromethylbenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole typically involves multi-step organic reactions

    Preparation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Methylphenyl Groups: The methylphenyl groups can be introduced through Friedel-Crafts alkylation using methylbenzene and a Lewis acid catalyst such as aluminum chloride.

    Introduction of Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be added through a nucleophilic substitution reaction using a suitable trifluoromethylbenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-bromo-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3,5-bis(4-methylphenyl)-1H-pyrazole: Lacks the trifluoromethylbenzyl group.

    3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole: Lacks the bromine atom.

    4-bromo-3,5-bis(4-methylphenyl)-1-[4-(trifluoromethyl)benzyl]-1H-pyrazole: Has the trifluoromethyl group in a different position.

Uniqueness

The presence of both the bromine atom and the trifluoromethylbenzyl group in 4-bromo-3,5-bis(4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole makes it unique. These substituents can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H20BrF3N2

Molecular Weight

485.3 g/mol

IUPAC Name

4-bromo-3,5-bis(4-methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole

InChI

InChI=1S/C25H20BrF3N2/c1-16-6-10-19(11-7-16)23-22(26)24(20-12-8-17(2)9-13-20)31(30-23)15-18-4-3-5-21(14-18)25(27,28)29/h3-14H,15H2,1-2H3

InChI Key

JURACFQNTFRXBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)C(F)(F)F)C4=CC=C(C=C4)C)Br

Origin of Product

United States

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